molecular formula C18H16N4O3S2 B2408579 (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one CAS No. 369401-78-5

(E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

Cat. No. B2408579
CAS RN: 369401-78-5
M. Wt: 400.47
InChI Key: CDXIPILNPFZFKH-FOWTUZBSSA-N
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Description

(E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral and Antimicrobial Activities Compounds similar to (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one have been synthesized and shown to exhibit promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. Specifically, derivatives with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea showed significant biological activities in this regard (Reddy et al., 2013).

  • Efflux Pump Inhibitors in Bacterial Resistance Derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, which are structurally similar, have been identified as bacterial efflux pump inhibitors. These compounds can inhibit the efflux pump AcrA/AcrB/TolC in E. coli, a critical mechanism in multidrug resistance of Gram-negative bacteria. This research highlights the potential role of such compounds in combating antibiotic resistance (Żesławska et al., 2017).

  • Anti-Inflammatory Properties Some derivatives have demonstrated significant anti-inflammatory activities. For instance, novel sets of compounds with bis-thiazole and nitroimidazole groups showed noteworthy in-vitro anti-inflammatory activities, indicating their potential therapeutic applications in inflammation-related disorders (Ahmed et al., 2017).

  • Anticancer Potential Research has also indicated that compounds with a piperazine substituent at the 1,3-thiazole cycle have shown significant anticancer activities. This includes effectiveness against various cancer cell lines, suggesting the potential utility of these compounds in cancer therapy (Turov, 2020).

  • Dual Action Antidepressants Compounds derived from benzo[b]thiophene and piperazine, with various substituents, have been synthesized and evaluated for their dual-action antidepressant properties. These compounds have shown significant affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, marking them as potential candidates for treating depression (Silanes et al., 2004).

  • Pesticidal Activities Research on 5-substituted benzo[b]thiophene derivatives, which are structurally related, has shown potential in pesticidal activities. This includes strong larvicidal activities against mosquito larvae and antifungal properties against plant pathogens, indicating their potential use in pest control (Choi et al., 2015).

properties

IUPAC Name

(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c23-17-16(12-13-4-3-11-26-13)27-18(19-17)21-9-7-20(8-10-21)14-5-1-2-6-15(14)22(24)25/h1-6,11-12H,7-10H2/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXIPILNPFZFKH-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CS4)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CS4)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

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